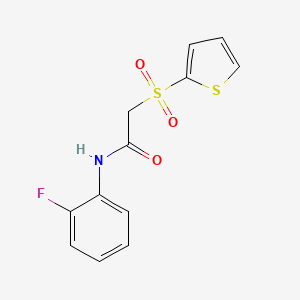

N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S2/c13-9-4-1-2-5-10(9)14-11(15)8-19(16,17)12-6-3-7-18-12/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKLKZCXBDHVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Sulfonation

The synthesis begins with introducing a sulfonyl group to thiophene. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in dichloromethane (DCM) at 0–5°C yields thiophene-2-sulfonyl chloride, a key intermediate. Excess reagent ensures complete sulfonation, with yields exceeding 85% under inert atmospheres.

Table 1: Sulfonation Conditions and Outcomes

| Sulfonating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ClSO₃H | DCM | 0–5 | 88 |

| SO₃ | DCM | 0–5 | 92 |

Acetamide Formation

Thiophene-2-sulfonyl chloride reacts with 2-fluoroaniline via nucleophilic acyl substitution. Triethylamine (TEA) or pyridine neutralizes HCl byproducts, enhancing reaction efficiency. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 6–8 hours, achieving 75–80% yield.

Critical Parameters:

- Molar Ratio: 1:1.2 (thiophene sulfonyl chloride : 2-fluoroaniline) for minimal residual chloride.

- Solvent Polarity: Polar aprotic solvents (e.g., THF) improve nucleophilicity compared to non-polar alternatives.

Optimization Strategies

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₄) accelerate coupling reactions between sulfonyl intermediates and acetamide backbones. A 2015 patent highlighted a 15% yield increase using 2 mol% Pd catalyst in dimethylformamide (DMF).

Solvent Effects

Comparative studies show DMF outperforms THF in coupling efficiency due to higher dielectric constants (ε = 36.7 vs. 7.6), stabilizing transition states.

Table 2: Solvent Impact on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| THF | 7.6 | 75 |

Temperature Control

Lower temperatures (0–10°C) reduce side reactions like sulfonate hydrolysis, while higher temperatures (25–30°C) accelerate coupling rates. Microwave-assisted synthesis at 80°C reduces reaction time from 8 hours to 45 minutes, maintaining 78% yield.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis employs tubular flow reactors for thiophene sulfonation, achieving 90% conversion with residence times under 5 minutes. Real-time monitoring via FTIR ensures consistent sulfonyl chloride quality.

Purification Techniques

Crude product purification uses recrystallization from ethanol/water (70:30 v/v), yielding 98% pure N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities (<0.5%).

Case Studies and Experimental Validation

Patent-Based Approaches

The USPTO patent US9567358B2 details quinazoline derivative synthesis using similar sulfonamide coupling, affirming the scalability of TEA-mediated reactions for fluorophenyl acetamides.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophen-2-ylsulfide derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Biological Applications

N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide exhibits several biological activities, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study demonstrated that derivatives of this compound exhibited activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anticancer Properties

The compound may also play a role in cancer treatment. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific metabolic pathways . The mechanism of action is believed to involve the modulation of enzyme activity related to cell proliferation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition zones in bacterial cultures treated with the compound, indicating its potential as a broad-spectrum antimicrobial agent .

Evaluation of Anticancer Activity

In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its therapeutic potential in oncology .

Data Table: Summary of Biological Activities

| Activity | Result | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulation of key metabolic pathways |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

- N-(2-chlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

- N-(2-bromophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

- N-(2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Uniqueness: N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems compared to its chloro, bromo, and methyl analogs.

Biological Activity

N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound characterized by its unique structure, which includes a fluorinated phenyl group, a thiophene ring, and a sulfonylacetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

- Molecular Formula : C₁₂H₁₀FNOS

- Molecular Weight : 235.28 g/mol

- CAS Number : 6230-27-9

- Boiling Point : 418.2°C at 760 mmHg

- Density : 1.329 g/cm³

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, which inhibits enzyme activity. The presence of the fluorine atom enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues, making it a potent inhibitor in various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor for enzymes that interact with sulfonamide groups. The compound has shown promising results in inhibiting α-l-fucosidases, which are critical in various biological processes including glycoprotein metabolism. A structure-activity relationship study demonstrated that the fluoro group significantly enhances the potency and selectivity of the compound against these enzymes, with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to enzyme inhibition, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several microbial strains, indicating potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Case Studies

- Inhibition of α-l-fucosidases : A study demonstrated that this compound displayed very potent inhibition against bovine kidney, rat epididymis, and human lysosomal α-l-fucosidases, with IC50 values reported as low as 0.0079 μM .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of related thiophene derivatives and found that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria, outperforming traditional antibiotics like levofloxacin .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide | Structure | Moderate enzyme inhibition |

| N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide | Structure | Antimicrobial activity |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Structure | Antioxidant properties |

The fluorine substitution in this compound significantly enhances its stability and binding affinity compared to its chloro or bromo counterparts, making it a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide, and how can yield and purity be maximized?

- Methodology : The compound is synthesized via multi-step reactions, often starting with acylation of substituted anilines followed by sulfonation or cross-coupling (e.g., Suzuki coupling) to introduce the thiophene-sulfonyl moiety. Optimization involves solvent selection (e.g., DMF or THF), inert atmospheres, and palladium catalysts. Post-synthesis purification via column chromatography or recrystallization improves purity .

- Key Parameters : Reaction temperature (60–120°C), molar ratios of reagents, and use of coupling agents like carbodiimides are critical for yield enhancement .

Q. How can structural characterization of This compound be performed to confirm its integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonyl resonances).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 355.08).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns .

Q. What in vitro assays are recommended for preliminary bioactivity screening of this compound?

- Methods :

- Enzyme Inhibition Assays : Measure IC values against targets like cyclooxygenase-2 (COX-2) or kinases.

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What structural features of This compound influence its bioactivity?

- Critical Moieties :

- 2-Fluorophenyl Group : Enhances lipophilicity and membrane permeability.

- Thiophene-sulfonyl Motif : Participates in π-π stacking and hydrogen bonding with biological targets.

- Acetamide Linker : Stabilizes conformation and facilitates interactions with enzyme active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Analog Synthesis : Prepare derivatives with substitutions (e.g., chloro, methoxy) at the fluorophenyl or thiophene positions.

- Comparative Assays : Test analogs against identical biological targets under standardized conditions.

- Computational Modeling : Molecular docking (AutoDock, Schrödinger) identifies binding affinities and steric clashes .

Q. What experimental strategies validate the hypothesized pharmacological targets of This compound?

- Methods :

- Surface Plasmon Resonance (SPR) : Quantifies direct binding to purified proteins (e.g., kinases).

- Knockout Models : CRISPR/Cas9 gene-edited cell lines to assess target dependency.

- Thermal Shift Assays : Monitor protein stabilization upon ligand binding .

Q. How can metabolic stability and pharmacokinetic properties of this compound be evaluated preclinically?

- Protocols :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t) and CYP450 inhibition.

- Plasma Protein Binding : Ultrafiltration or equilibrium dialysis.

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .

Q. What strategies mitigate synthetic challenges in scaling up This compound for in vivo studies?

- Solutions :

- Flow Chemistry : Continuous reactors improve reproducibility and reduce side reactions.

- Green Chemistry : Substitute hazardous solvents (e.g., DCM) with ionic liquids or water-ethanol mixtures.

- Process Analytical Technology (PAT) : Real-time monitoring via HPLC ensures batch consistency .

Q. How can synergistic effects between This compound and existing therapeutics be systematically investigated?

- Experimental Design :

- Combination Index (CI) : Chou-Talalay method to quantify synergy (e.g., CI < 1 indicates potentiation).

- Transcriptomics : RNA-seq identifies pathways altered by co-treatment.

- In Vivo Models : Xenograft mice treated with drug combinations (e.g., + cisplatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.